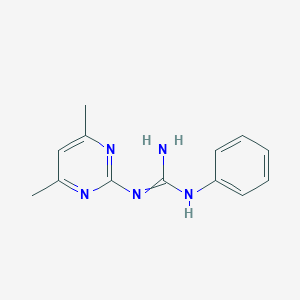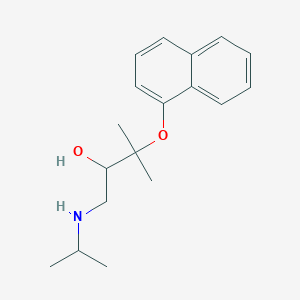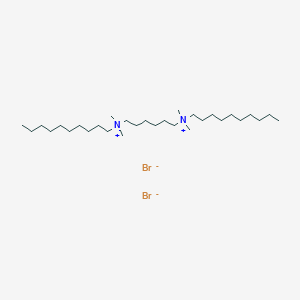
Bddhd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bddhd is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, we will explore possible future directions for research involving this compound.
Mecanismo De Acción
The mechanism of action of Bddhd involves the modulation of various enzymes and proteins involved in cellular signaling and gene expression. This compound has been found to interact with specific binding sites on these enzymes and proteins, altering their activity and function. By modulating the activity of these enzymes and proteins, this compound can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of cellular signaling pathways and gene expression. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bddhd in lab experiments is its ability to modulate specific enzymes and proteins involved in cellular signaling and gene expression. This specificity allows researchers to study the effects of this compound on specific cellular processes, providing valuable insights into the mechanisms that regulate these processes.
However, there are also limitations to using this compound in lab experiments. One limitation is the potential for off-target effects, where this compound may interact with other enzymes and proteins in addition to its intended targets. Additionally, the synthesis of this compound can be challenging and time-consuming, making it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several possible future directions for research involving Bddhd. One direction is the development of new synthetic methods for the production of this compound, which could make the compound more readily available for use in experiments. Another direction is the exploration of new scientific research applications for this compound, such as in the study of epigenetic regulation.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biological processes due to its unique biochemical and physiological effects. Its specificity in modulating specific enzymes and proteins involved in cellular signaling and gene expression makes it a valuable tool for studying these processes. While there are limitations to using this compound in lab experiments, its potential for use in various scientific research applications makes it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of Bddhd involves the reaction of two chemicals, A and B, in the presence of a catalyst. Chemical A is a precursor molecule that contains a functional group that is capable of reacting with chemical B. Chemical B is a reagent that contains a reactive group that is capable of reacting with the functional group on chemical A. The reaction between A and B is catalyzed by a catalyst, which facilitates the formation of this compound.
Aplicaciones Científicas De Investigación
Bddhd has a wide range of scientific research applications due to its unique biochemical and physiological effects. One of the most significant applications of this compound is in the study of cellular signaling pathways. This compound has been found to modulate the activity of various enzymes and proteins involved in cellular signaling, making it a valuable tool for studying these pathways.
Another important application of this compound is in the study of gene expression. This compound has been found to modulate the activity of transcription factors, which are proteins that regulate the expression of genes. By studying the effects of this compound on gene expression, researchers can gain insights into the mechanisms that regulate gene expression.
Propiedades
Número CAS |
18699-36-0 |
|---|---|
Fórmula molecular |
C30H66Br2N2 |
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
OFVAMZZCDNKNCO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Números CAS relacionados |
21949-05-3 (chloride) 30100-43-7 (iodide) |
Sinónimos |
BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
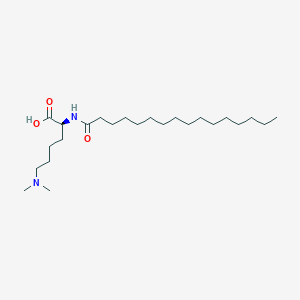

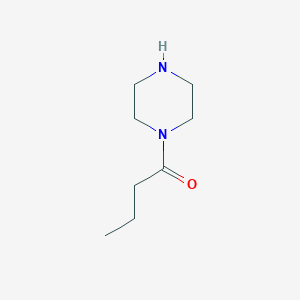



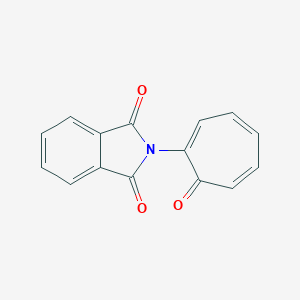
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
